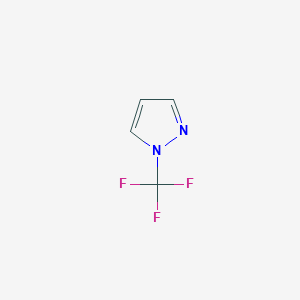

1-(trifluoromethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2/c5-4(6,7)9-3-1-2-8-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCLOWORQIDWQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169382-91-6 | |

| Record name | 1-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(trifluoromethyl)-1H-pyrazole, a key heterocyclic scaffold in modern medicinal and agrochemical research. We will delve into its unique chemical structure, explore its synthesis and reactivity, and highlight its significant applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the advantageous properties of this fluorinated heterocycle.

Introduction: The Significance of the Trifluoromethylpyrazole Moiety

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting trifluoromethylpyrazole scaffold offers a unique combination of physicochemical properties that are highly attractive for the development of novel therapeutic agents and agrochemicals.[1][2][3]

Pyrazoles themselves are considered "privileged scaffolds" in medicinal chemistry due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.[1][4] The addition of a trifluoromethyl group further enhances these properties, making trifluoromethylated pyrazoles a focal point of intensive research.[3] This guide will specifically focus on 1-(trifluoromethyl)-1H-pyrazole, providing a detailed examination of its chemical biology and synthetic utility.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring where one of the nitrogen atoms is substituted with a trifluoromethyl group. This substitution has a profound impact on the electronic and physical properties of the molecule.

Table 1: Physicochemical Properties of 1-(Trifluoromethyl)-1H-pyrazole

| Property | Value | Source |

| CAS Number | 169382-91-6 | |

| Molecular Formula | C4H3F3N2 | |

| Molecular Weight | 136.08 g/mol | |

| Physical Form | Colorless Liquid | |

| InChI Key | JDCLOWORQIDWQP-UHFFFAOYSA-N |

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyrazole ring, impacting its reactivity and the acidity of the C-H protons.

Synthesis of 1-(Trifluoromethyl)-1H-pyrazoles: A Methodological Overview

The synthesis of trifluoromethylated pyrazoles can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cycloaddition Reactions

A powerful approach for the construction of the pyrazole ring is through [3+2] cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of trifluoromethylated pyrazoles, fluorinated nitrile imines are often employed as the 1,3-dipole.[5][6]

Experimental Protocol: General Procedure for the Cyclization Reaction to Prepare N-CF3-Substituted Pyrazoles [7]

-

To a solution of di-Boc trifluoromethylhydrazine (1.0 equiv) and a 1,3-dicarbonyl substrate (1.2 equiv) in dichloromethane (DCM), add p-toluenesulfonic acid monohydrate (TsOH·H2O) (5 equiv).

-

Stir the mixture at a temperature between 20-40 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Dilute the mixture with water and extract the product with DCM (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The causality behind this experimental choice lies in the in-situ generation of a reactive trifluoromethyl-containing intermediate which then readily undergoes cyclization with the 1,3-dicarbonyl compound to form the stable pyrazole ring. The acidic catalyst facilitates the initial condensation and subsequent cyclization steps.

Condensation of Trifluoromethylated Building Blocks

Another common strategy involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of this reaction can often be controlled by the reaction conditions, such as the solvent and the nature of the substituents on the hydrazine.[8]

DOT Diagram: Synthetic Pathway via Condensation

Caption: Condensation reaction for pyrazole synthesis.

Reactivity and Functionalization

The 1-(trifluoromethyl)-1H-pyrazole core can be further functionalized to generate a diverse library of compounds. The trifluoromethyl group influences the regioselectivity of these reactions.

Iodination

Iodination of the pyrazole ring provides a versatile handle for subsequent cross-coupling reactions. The position of iodination can be selectively controlled by the choice of reagents. For instance, treatment with n-butyllithium followed by iodine typically leads to substitution at the 5-position, whereas ceric ammonium nitrate (CAN)-mediated iodination favors the 4-position.[5][8]

N-Alkylation and N-Arylation

The nitrogen atom of the pyrazole ring can be readily alkylated or arylated to introduce further diversity. Standard conditions for N-alkylation involve the use of an alkyl halide and a base such as potassium carbonate in a polar aprotic solvent like DMSO.[1] N-arylation can be achieved using aryl boronic acids under copper catalysis.[1]

DOT Diagram: Reactivity of the Pyrazole Ring

Caption: Key functionalization reactions of the pyrazole core.

Applications in Drug Discovery and Agrochemicals

The unique properties of trifluoromethylated pyrazoles have led to their widespread use in the development of pharmaceuticals and agrochemicals.[3][9]

Medicinal Chemistry

Numerous pyrazole-containing compounds have been approved as drugs for various diseases, including cancer, inflammatory disorders, and infectious diseases.[4][10] The trifluoromethyl group often enhances the pharmacological profile of these molecules. For example, derivatives of trifluoromethyl phenyl-substituted pyrazoles have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol have been investigated for their potential anti-inflammatory, antitumor, and antibacterial properties.[11]

Agrochemicals

Trifluoromethylpyrazole derivatives are also important components of modern agrochemicals. They are utilized in the synthesis of herbicides, fungicides, and insecticides.[2] The metabolic stability conferred by the trifluoromethyl group is particularly advantageous in this context, leading to longer-lasting efficacy in the field.

Conclusion

1-(Trifluoromethyl)-1H-pyrazole is a highly valuable heterocyclic scaffold that offers a unique combination of properties for the design of novel bioactive molecules. Its synthesis is well-established, and the pyrazole ring can be readily functionalized to create diverse chemical libraries. The profound impact of the trifluoromethyl group on the physicochemical and pharmacological properties of these compounds ensures that they will remain a focus of research in medicinal and agrochemistry for the foreseeable future. This guide has provided a foundational understanding of this important molecule, offering insights that we trust will be valuable to researchers in the field.

References

-

A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. (n.d.). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. Retrieved February 15, 2026, from [Link]

-

1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

-

1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL | CAS 122431-37-2. (n.d.). Matrix Fine Chemicals. Retrieved February 15, 2026, from [Link]

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved February 15, 2026, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science. Retrieved February 15, 2026, from [Link]

-

Pharmaceuticals with the trifluoromethylated pyrazole motif. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. (2026). PubMed. Retrieved February 15, 2026, from [Link]

-

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. (2020). ACS Publications. Retrieved February 15, 2026, from [Link]

-

1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole | C5H4ClF3N2 | CID. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). ACS Publications. Retrieved February 15, 2026, from [Link]

Sources

- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 154471-65-5 | 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE [fluoromart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]

A Technical Guide to 1-(Trifluoromethyl)-1H-pyrazole: Synthesis, Properties, and Applications

Introduction

1-(Trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and materials science. The incorporation of a trifluoromethyl (CF₃) group onto the pyrazole scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials.[1][2] This in-depth technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and applications of 1-(Trifluoromethyl)-1H-pyrazole, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development. The key identifying information and physicochemical properties of 1-(Trifluoromethyl)-1H-pyrazole are summarized in the table below.

| Property | Value | Source |

| CAS Number | 169382-91-6 | [3] |

| Molecular Formula | C₄H₃F₃N₂ | [3] |

| Molecular Weight | 136.08 g/mol | [3] |

| Physical Form | Colorless Liquid | [3] |

| Purity (Typical) | ≥96% | [3] |

| InChI | 1S/C4H3F3N2/c5-4(6,7)9-3-1-2-8-9/h1-3H | [3] |

| InChIKey | JDCLOWORQIDWQP-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of N-trifluoromethyl pyrazoles has been a subject of considerable research, with several methodologies developed to access this important scaffold. A prevalent and effective strategy involves the cyclization of a suitable dicarbonyl precursor with trifluoromethylhydrazine.[4]

General Synthetic Approach: Cyclization with Trifluoromethylhydrazine

The most direct route to N-trifluoromethyl pyrazoles involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with trifluoromethylhydrazine. The transiently generated trifluoromethylhydrazine is highly reactive and is typically prepared in situ from a stable precursor, such as di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate, through deprotection.[4]

The mechanism proceeds via a condensation reaction between the hydrazine and the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The choice of reaction conditions, particularly the solvent and catalyst, can influence the regioselectivity of the reaction when unsymmetrical dicarbonyls are employed.

Caption: General workflow for the synthesis of 1-(trifluoromethyl)-1H-pyrazoles.

Spectroscopic Characterization

While specific spectral data for the parent 1-(trifluoromethyl)-1H-pyrazole is not extensively published, its characteristic spectroscopic features can be reliably predicted based on data from closely related derivatives.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C3, C4, and C5 positions of the pyrazole ring. The chemical shifts and coupling patterns will be influenced by the strong electron-withdrawing nature of the N-CF₃ group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three pyrazole ring carbons. The carbon attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms, potentially showing a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to exhibit a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is a key diagnostic feature for N-trifluoromethylated pyrazoles.[6]

Infrared (IR) Spectroscopy

The IR spectrum will likely show characteristic C-H stretching vibrations for the aromatic protons, C=N and C=C stretching vibrations within the pyrazole ring, and strong C-F stretching bands associated with the trifluoromethyl group.[4]

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (136.08 g/mol ). Fragmentation patterns may involve the loss of the trifluoromethyl group or cleavage of the pyrazole ring.

Reactivity and Functionalization

The 1-(trifluoromethyl)-1H-pyrazole ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents to modulate its biological activity and physical properties.

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as bromination, at the C4 position.[7]

-

Metalation and Cross-Coupling: Directed ortho-metalation (DoM) and halogen-metal exchange reactions can be employed to introduce functional groups at specific positions on the pyrazole ring. The resulting organometallic intermediates can then participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form C-C bonds.[7]

-

N-Alkylation and N-Arylation: While the N1 position is already substituted with the trifluoromethyl group, related NH-pyrazoles can be readily N-alkylated or N-arylated to introduce further diversity.[7]

Caption: Key functionalization strategies for the 1-(trifluoromethyl)-1H-pyrazole scaffold.

Applications in Research and Drug Development

The trifluoromethyl-pyrazole motif is a privileged scaffold in modern drug discovery and agrochemical development due to its favorable pharmacological properties.[8][9]

Medicinal Chemistry

-

Enzyme Inhibition: Many trifluoromethyl-pyrazole derivatives have been investigated as potent and selective enzyme inhibitors. For example, they form the core of several cyclooxygenase-2 (COX-2) inhibitors, which are important anti-inflammatory agents.[8]

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The trifluoromethyl group can enhance binding affinity and improve the pharmacokinetic profile of these drugs.

-

Antibacterial and Antifungal Agents: Compounds containing the trifluoromethyl-pyrazole moiety have demonstrated significant activity against various bacterial and fungal pathogens.[9]

Agrochemicals

-

Herbicides: 1-(Trifluoromethyl)-1H-pyrazole derivatives are key intermediates in the synthesis of several modern herbicides.[8]

-

Insecticides and Fungicides: The metabolic stability conferred by the trifluoromethyl group makes this scaffold attractive for the development of potent and long-lasting insecticides and fungicides.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of N-trifluoromethyl pyrazoles based on published methodologies.[4] Researchers should adapt and optimize this protocol based on the specific 1,3-dicarbonyl substrate and available laboratory equipment.

Synthesis of a 1-(Trifluoromethyl)-1H-pyrazole Derivative

-

In situ Generation of Trifluoromethylhydrazine:

-

To a solution of di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate (1.0 eq) in a suitable solvent (e.g., DCM), add the 1,3-dicarbonyl substrate (1.2 eq).

-

Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (5.0 eq) to the mixture.

-

-

Cyclocondensation:

-

Stir the reaction mixture at a controlled temperature (e.g., 20-40 °C) for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Dilute with water and extract the product with an organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(trifluoromethyl)-1H-pyrazole derivative.

-

References

-

Hu, Y., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

Cole-Parmer. (2005). 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+% Material Safety Data Sheet. [Link]

-

Tairov, M., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]

-

Regioselective synthesis of trifluoromethyl group substituted pyrazole derivatives from 1-aryl-3,4,4,4-tetrafluoro-2-buten-1-one. (2010). Journal of Fluorine Chemistry. [Link]

-

ResearchGate. (2026). Pharmaceuticals with the trifluoromethylated pyrazole motif. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2014). Molecules. [Link]

- Google Patents. (2015). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. [Link]

-

NIST. 1H-Pyrazole. [Link]

-

ResearchGate. (2026). 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoro-methyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362). [Link]

-

Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (2017). Journal of Chemical Education. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Trifluoromethyl-1H-pyrazole | 169382-91-6 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 169382-91-6|1-(Trifluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]

- 7. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 8. scispace.com [scispace.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.fr [fishersci.fr]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

1-(trifluoromethyl)-1H-pyrazole safety data sheet (SDS)

Safety, Synthesis, and Handling of N-Trifluoromethyl Azoles

Executive Summary & Chemical Context

The N-trifluoromethyl (N-CF₃) motif is a privileged substructure in modern medicinal chemistry and agrochemistry. Unlike their C-trifluoromethyl isomers, N-CF₃ compounds—specifically 1-(trifluoromethyl)-1H-pyrazole —offer unique electronic properties due to the direct attachment of the strongly electron-withdrawing trifluoromethyl group to the nitrogen atom. This modification significantly lowers the basicity of the pyrazole ring and enhances lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration in CNS drug discovery.

However, the N-CF₃ bond introduces specific stability and safety challenges distinct from C-CF₃ analogs. This guide synthesizes standard safety data with advanced handling protocols derived from the latest synthetic methodologies.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Table 1: Substance Identification

| Parameter | Data |

| Chemical Name | 1-(Trifluoromethyl)-1H-pyrazole |

| CAS Number | 169382-91-6 |

| Molecular Formula | C₄H₃F₃N₂ |

| Molecular Weight | 136.08 g/mol |

| Physical State | Colorless Liquid (at 25°C) |

| Boiling Point | ~70–75°C (Estimated at 760 mmHg based on analogs) |

| Solubility | Soluble in DCM, THF, Acetonitrile; immiscible with water. |

| Structural Feature | Contains a chemically labile N-CF₃ bond compared to C-CF₃. |

Hazard Identification (GHS Classification)

Based on structural analogs and functional group reactivity.

Signal Word: WARNING

GHS Hazard Statements (H-Codes)[5]

-

H226: Flammable liquid and vapor (Predicted based on low MW and fluorination).

Precautionary Statements (P-Codes)

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2] No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1][2][3][6]

Senior Scientist Insight: The Hidden Hazard

While standard SDSs list irritation, the N-CF₃ bond is susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing Hydrogen Fluoride (HF) or fluorophosgene equivalents.

-

Critical Control: Avoid contact with strong Lewis acids or aqueous bases at elevated temperatures unless strictly controlled.

Emergency Response Protocols

Firefighting Measures

-

Extinguishing Media: CO₂, dry chemical, or alcohol-resistant foam. Do NOT use water jet (risk of scattering liquid).

-

Specific Hazards: Thermal decomposition will release toxic fumes: Hydrogen Fluoride (HF) , Carbon Oxides (COx), and Nitrogen Oxides (NOx).[7]

-

PPE: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Workflow

The following decision tree outlines the immediate response to a spill in a research laboratory.

Figure 1: Emergency spill response logic for volatile fluorinated heterocycles.

Handling & Storage (Field-Proven Protocols)

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated). N-CF₃ pyrazoles can degrade slowly at room temperature.

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture sensitivity is low but hydrolysis over time is a risk.

-

Container: Use Teflon-lined caps or glass vials. Avoid long-term storage in metal containers due to potential corrosion from trace HF.

Experimental Handling

-

Vapor Management: Always handle within a certified chemical fume hood. The compound is volatile.

-

Syringe Technique: Use gas-tight syringes with Teflon-tipped plungers. Avoid standard rubber plungers which may swell upon prolonged contact.

-

Glassware: Standard borosilicate glass is acceptable for short-term reactions.

Synthesis & Application Context

Synthesizing Technical Accuracy with Experimental Insight

The Challenge of N-Trifluoromethylation

Direct N-trifluoromethylation of pyrazoles is synthetically difficult due to the low nucleophilicity of the pyrazole nitrogen and the instability of many electrophilic CF₃ sources.

Preferred Synthetic Route (State-of-the-Art)

The most reliable modern method involves trapping transient trifluoromethylhydrazine . This approach avoids the use of ozone-depleting substances (like CF₂Br₂) and harsh silver reagents.

Protocol Summary:

-

Precursor: Generate trifluoromethylhydrazine (

) in situ from a protected precursor (e.g., di-Boc-trifluoromethylhydrazine). -

Cyclization: React with a 1,3-dicarbonyl compound (or equivalent 1,3-electrophile) under acidic conditions.

-

Result: Regioselective formation of the N-CF₃ pyrazole ring.

Figure 2: One-pot synthesis workflow via transient trifluoromethylhydrazine trapping.

Mechanism & Causality

-

Why this route? It bypasses the need for

-anion generation, which often leads to C-alkylation or decomposition when attempting to install the -

Self-Validating Step: The evolution of the pyrazole ring is thermodynamically driven by aromatization, ensuring high conversion once the hydrazine is unmasked.

References

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. (2024). A scalable, one-pot method for N-CF3 pyrazole synthesis.[8][9][10][11]

-

1-Trifluoromethyl-1H-pyrazole (CAS 169382-91-6). Sigma-Aldrich Product Catalog. Commercial availability and basic identifier data.[12][13][1][2][3][4][6][7]

-

Regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles. Tetrahedron Letters. (2013). Discusses the regiochemical challenges in fluorinated pyrazole synthesis.

-

Accessing trifluoromethylated SuFEx-able pyrazole. RSC Advances. (2025). Applications of fluorinated pyrazoles in click chemistry and drug discovery.[14]

-

Safety Data Sheet: 3-(Trifluoromethyl)pyrazole. Sigma-Aldrich. (Used as a structural analog for hazard extrapolation).

Sources

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. fishersci.fr [fishersci.fr]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.com [fishersci.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | C5H5F3N2 | CID 2780404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. comptox.epa.gov [comptox.epa.gov]

- 14. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Direct N-Trifluoromethylation of Pyrazole

Abstract

This application note provides a detailed protocol for the synthesis of 1-(trifluoromethyl)-1H-pyrazole via direct electrophilic trifluoromethylation of pyrazole. The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and cell permeability. Direct N-trifluoromethylation of heteroaromatic compounds like pyrazole offers a streamlined route to novel pharmaceutical and agrochemical building blocks. This guide details a robust method utilizing a hypervalent iodine-based trifluoromethylating agent, offering high efficiency and broad functional group tolerance. The document covers the reaction mechanism, a step-by-step experimental protocol, characterization of the final product, and a troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction

The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a cornerstone strategy in medicinal and agrochemical research.[1] The unique electronic properties of the CF3 group—high electronegativity, lipophilicity, and metabolic stability—can profoundly modulate the pharmacological profile of a parent compound.[1] Pyrazole scaffolds are also considered "privileged structures" due to their prevalence in approved drugs and their versatile binding capabilities.[2][3] Consequently, the synthesis of N-trifluoromethylated pyrazoles is of significant interest.

Historically, the synthesis of N-CF3 heterocycles has been challenging.[1][4] Traditional methods often relied on multi-step sequences starting from pre-functionalized building blocks or harsh fluorinating conditions.[2][5][6] The advent of stable, electrophilic trifluoromethylating agents has revolutionized this field, enabling the direct introduction of a "CF3+" equivalent onto nucleophilic nitrogen atoms.[4][7][8][9]

This application note focuses on a direct N-trifluoromethylation approach using a Togni-type reagent, a class of hypervalent iodine(III)-CF3 compounds known for their high reactivity and ease of handling.[4][10][11][12] This method provides a practical and efficient route to 1-(trifluoromethyl)-1H-pyrazole from readily available starting materials.

Mechanistic Insights

The direct N-trifluoromethylation of pyrazole proceeds via a nucleophilic attack of the pyrazolate anion on the electrophilic trifluoromethyl source. The reaction mechanism can be broken down into two key stages:

-

Deprotonation: Pyrazole is a weak acid. In the presence of a suitable base (e.g., an inorganic carbonate or an amine), the proton on the N1 nitrogen is abstracted to form the nucleophilic pyrazolate anion.

-

Nucleophilic Attack: The lone pair on the nitrogen of the pyrazolate anion attacks the iodine center of the Togni reagent, which facilitates the transfer of the CF3 group to the nitrogen atom. This step is effectively a Ritter-type reaction, leading to the formation of the desired N-CF3 bond and a 2-iodobenzoic acid byproduct.[4][13]

The hypervalent iodine(III) scaffold of the Togni reagent is crucial as it renders the attached CF3 group sufficiently electrophilic to be attacked by the heteroaromatic amine.[11][13]

Figure 1: General mechanism for the N-trifluoromethylation of pyrazole.

Experimental Protocol

This protocol describes a general procedure for the direct N-trifluoromethylation of pyrazole on a laboratory scale.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier |

| Pyrazole | ≥98% | Standard commercial |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) | ≥97% | Standard commercial |

| Sodium Carbonate (Na2CO3), anhydrous | ≥99.5% | Standard commercial |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Standard commercial |

| Saturated Sodium Bicarbonate (aq.) | - | Prepared in-house |

| Saturated Sodium Chloride (Brine, aq.) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO4) | - | Standard commercial |

| Equipment | ||

| Round-bottom flask with stir bar | ||

| Condenser and nitrogen/argon inlet | ||

| Magnetic stir plate | ||

| Standard laboratory glassware | ||

| Thin-Layer Chromatography (TLC) plates (silica) | ||

| Rotary evaporator | ||

| Silica gel for column chromatography |

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Togni Reagent II is a stable solid but can decompose exothermically if heated above its melting point.[12] Avoid excessive heating.

-

Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 1-(trifluoromethyl)-1H-pyrazole.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq.), anhydrous sodium carbonate (1.5 eq.), and anhydrous dichloromethane (DCM) to make a ~0.2 M solution with respect to pyrazole.

-

Reagent Addition: To the stirring suspension, add Togni Reagent II (1.1 eq.) in one portion at room temperature.

-

Reaction: Allow the mixture to stir at room temperature. Gentle heating to reflux (~40 °C) can be applied to accelerate the reaction if necessary. The reaction time typically ranges from 2 to 12 hours.

-

Monitoring: Monitor the consumption of the pyrazole starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Workup - Washing: Combine the organic layers and wash with brine.

-

Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(trifluoromethyl)-1H-pyrazole as the final product.

Characterization and Expected Results

The identity and purity of the synthesized 1-(trifluoromethyl)-1H-pyrazole should be confirmed using standard analytical techniques.

| Parameter | Typical Conditions & Expected Outcome |

| Yield | 60-85% (isolated yield after purification) |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| TLC | Rf value will be higher than pyrazole (less polar) |

| ¹H NMR | Characteristic signals for the pyrazole ring protons, shifted compared to the starting material. |

| ¹⁹F NMR | A singlet in the range of -60 to -70 ppm is indicative of the N-CF3 group. |

| ¹³C NMR | A quartet for the CF3 carbon due to coupling with fluorine (¹JCF). |

| Mass Spec (GC-MS) | Molecular ion peak corresponding to the calculated mass of C4H3F3N2. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Conversion | 1. Insufficiently anhydrous conditions. 2. Ineffective base. 3. Low reaction temperature/time. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use freshly dried, powdered Na2CO3. 3. Gently heat the reaction to reflux and/or extend the reaction time. |

| Multiple Products Observed | 1. Impure starting materials. 2. Decomposition of Togni reagent. | 1. Verify the purity of pyrazole and Togni reagent before starting. 2. Avoid excessive heating (>50-60 °C) for prolonged periods. |

| Difficult Purification | Co-elution of product with byproducts. | Optimize the eluent system for column chromatography. A shallow gradient may be required to achieve good separation. |

Conclusion

This application note details an efficient and practical method for the direct N-trifluoromethylation of pyrazole using an electrophilic hypervalent iodine reagent. The protocol is characterized by its operational simplicity, mild reaction conditions, and good yields, making it a valuable tool for medicinal chemists and researchers in drug development. This synthetic strategy provides rapid access to the 1-(trifluoromethyl)-1H-pyrazole scaffold, a key building block for the synthesis of novel, high-value compounds.

References

-

Tairov, M., Levchenko, V., Stadniy, I., Dmytriv, Y., Dehtiarov, S., Kibalnyi, M., Melnyk, A., Veselovych, S., Borodulin, Y., Kolotilov, S., Ryabukhin, S., & Volochnyuk, D. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]

-

Sci-Hub. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ResearchGate. [Link]

-

ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]

-

MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

-

Thieme. (n.d.). Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Synfacts. [Link]

-

NIH. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]

-

CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]

-

ETH Research Collection. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. [Link]

-

Beilstein Institute. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

-

NIH. (n.d.). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

MDPI. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]

-

ACS Publications. (n.d.). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]

-

CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]

-

Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College Chemistry Department. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Royal Society of Chemistry. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]

-

Chem-Station. (2015). Electrophilic Trifluoromethylation. Chem-Station International Edition. [Link]

-

ResearchGate. (2025). (PDF) N-Trifluoromethylazoles. ResearchGate. [Link]

-

Wikipedia. (n.d.). Togni reagent II. Wikipedia. [Link]

-

NIH. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Journal of Fluorine Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. brynmawr.edu [brynmawr.edu]

- 11. Togni Reagent II - Enamine [enamine.net]

- 12. Togni reagent II - Wikipedia [en.wikipedia.org]

- 13. research-collection.ethz.ch [research-collection.ethz.ch]

Application Note: Electrophilic Trifluoromethylation of Azoles

Introduction: The "Magic Methyl" of Modern Pharma

The trifluoromethyl group (

-

Metabolic Stability: Blocks cytochrome P450 oxidation sites (C-H bonds).

-

Lipophilicity: Increases

, facilitating membrane permeability. -

Bioisosterism: Mimics the steric bulk of an isopropyl group but with inverted electronics.

This guide focuses on Electrophilic Trifluoromethylation , a strategy that utilizes "positive"

Reagent Landscape: Selecting the Right Source

While many reagents exist, two classes dominate the electrophilic landscape: Hypervalent Iodine reagents (Togni) and Sulfonium Salts (Umemoto).

Comparative Analysis of Electrophilic Sources

| Feature | Togni Reagent II | Umemoto Reagent (II) |

| Structure | 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one | S-(trifluoromethyl)dibenzothiophenium salts |

| Class | Hypervalent Iodine (Iodine III) | Sulfonium Salt |

| Reactivity | High; tunable with Lewis Acids | High; often requires photo/metal activation |

| Mechanism | Predominantly Radical (SET) | |

| Solubility | Soluble in DCM, MeCN, EtOAc | Soluble in polar aprotic (DMF, MeCN) |

| Primary Use | Direct C-H functionalization of indoles/pyrroles | Functionalization of less reactive azoles |

| Cost | Moderate (Commercial) | Moderate to High |

Decision Matrix: Reagent Selection

The choice of reagent depends heavily on the electronic density of the substrate and the desired regioselectivity.

Figure 1: Decision matrix for selecting reagents based on substrate electronics and regioselectivity requirements.

Mechanistic Insight: The "Electrophilic" Illusion

Critical Concept: While these reagents are classified as "electrophilic," they rarely proceed via a pure polar

-

Activation: Most protocols involve Single Electron Transfer (SET). The "electrophilic" reagent accepts an electron to become a radical anion, which then releases a

radical. -

Implication: When troubleshooting, consider radical scavengers (like oxygen) as potential inhibitors, even if the reaction is nominally "electrophilic."

Experimental Protocols

Protocol A: Innate C-H Trifluoromethylation of Indoles

Target: Direct C2/C3 functionalization of electron-rich indoles. Reagent: Togni Reagent II (Activated by Lewis Acid). Mechanism: Lewis-acid assisted activation / Radical recombination.

Materials

-

Substrate: Indole derivative (1.0 equiv)

-

Reagent: Togni Reagent II (1.2 - 1.5 equiv)

-

Catalyst:

(20 mol%) or CuI (10 mol%) -

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) - Anhydrous

-

Workup: Sat.

, Ethyl Acetate.

Step-by-Step Methodology

-

Preparation: Flame-dry a 10 mL Schlenk tube and cool under argon.

-

Loading: Add the Indole substrate (0.5 mmol) and Catalyst (

, 0.1 mmol) to the tube. -

Solvation: Add anhydrous DCM (2.0 mL). Stir to dissolve.

-

Reagent Addition: Add Togni Reagent II (0.6 mmol) in one portion.

-

Note: The reaction is often exothermic. For large scales (>1g), add reagent portion-wise at 0°C.

-

-

Reaction: Stir at Room Temperature (25°C) for 4–12 hours.

-

Monitoring: Monitor by TLC.[2] The hypervalent iodine byproduct (2-iodobenzoic acid) is very polar; the product is usually less polar than the starting material.

-

-

Quench: Dilute with DCM (10 mL) and wash with sat.

(2 x 10 mL) to remove the benzoic acid byproduct. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Why this works: The Zinc Lewis acid coordinates to the carbonyl oxygen of the Togni reagent, weakening the I-

Protocol B: Regioselective C7-Trifluoromethylation of Indolines

Target: Functionalization of the difficult C7 position (ortho to nitrogen). Reagent: Umemoto’s Reagent. System: Palladium Catalysis with Directing Group.[3]

Materials

-

Substrate: Indoline with Pyrimidine directing group (DG) at N1 position.

-

Reagent: Umemoto Reagent (1.5 equiv).

-

Catalyst:

(10 mol%). -

Oxidant/Additive:

(1.0 equiv) - Crucial for catalytic turnover. -

Solvent: DCE (1,2-dichloroethane).[4]

Step-by-Step Methodology

-

Setup: In a sealed tube, combine N-pyrimidyl indoline (0.2 mmol), Umemoto Reagent (0.3 mmol),

(4.5 mg), and -

Solvent: Add DCE (2.0 mL).

-

Heating: Seal the tube and heat to 100°C for 18 hours.

-

Safety: Use a blast shield. DCE at 100°C generates significant pressure.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove metal salts. Wash with DCM.

-

Analysis: The

group will be installed exclusively at the C7 position due to the palladacycle intermediate formed by the pyrimidine directing group.

Mechanism Visualization:

Figure 2: Simplified catalytic cycle for Pd-catalyzed C7-trifluoromethylation using Umemoto reagent.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Conversion | Reagent decomposition | Dry solvents are critical. Togni reagents hydrolyze in wet solvents. |

| Regioisomer Mix | Innate reactivity dominance | Switch solvent polarity. Non-polar solvents (DCM) favor C3; Polar solvents (MeOH) can sometimes shift selectivity. |

| Hydrodefluorination | H-atom abstraction | Eliminate radical sources. Degas solvents thoroughly. Add radical inhibitor (TEMPO) to test mechanism. |

| Explosion Risk | Hypervalent Iodine instability | Never heat Togni reagents above 80°C in a closed system without safety screening (DSC). |

References

-

Togni Reagent II Synthesis & Application: Eisenberger, P., Gischig, S., & Togni, A. (2006).[5] Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal.[5]

-

Umemoto Reagent C7-Functionalization: Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters.

-

Lewis Acid Activation: Li, X., et al. (2014). Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. Advanced Synthesis & Catalysis. [6]

-

Togni Reagent Review: BenchChem Application Note. A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus.

-

Photocatalytic Approaches: Visible-light-induced radical cascade cyclization... with Umemoto's reagent.[3][7] Beilstein J. Org.[2] Chem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]

- 5. Electrophilic Trifluoromethylating Reagent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

functionalization of 1-(trifluoromethyl)-1H-pyrazole ring

Application Note: Strategic Functionalization of the 1-(Trifluoromethyl)-1H-Pyrazole Ring

Abstract

The 1-(trifluoromethyl)-1H-pyrazole (

Electronic Landscape & Reactivity Profile

To successfully functionalize the ring, one must first understand the electronic bias introduced by the

-

Strong Inductive Effect (-I): The

-CF -

Regioselectivity Rules:

-

C5 Position: The "Kinetic Hotspot." Highly acidic due to the adjacent nitrogen and the inductive pull of the CF

group. Primary target for lithiation and concerted metallation-deprotonation (CMD) pathways. -

C4 Position: The "Nucleophilic Remnant." While deactivated, it remains the only viable site for electrophilic attack (e.g., halogenation), though forcing conditions are often required.

-

C3 Position: Generally inert to direct functionalization unless directed by a substituent at C4.

-

Diagram 1: Reactivity Map of 1-(Trifluoromethyl)-1H-pyrazole

Caption: Functionalization logic flow. C5 is targeted via base-mediated chemistry; C4 via radical/electrophilic routes. Stability of N-CF3 is the limiting factor.

Protocol A: C5-Lithiation and Electrophilic Trapping

Mechanism: The

Critical Constraint: Do not allow the reaction temperature to rise above -78 °C during the lithiation phase. The

Materials

-

Substrate: 1-(Trifluoromethyl)-1H-pyrazole (1.0 equiv)

-

Base:

-Butyllithium ( -

Solvent: Anhydrous THF (0.2 M concentration)

-

Electrophile: Iodine (I

), DMF, or alkyl halides.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Substrate Addition: Dissolve 1-(trifluoromethyl)-1H-pyrazole in a minimal amount of THF and add dropwise to the cooled solvent.

-

Lithiation: Add

-BuLi (1.1 equiv) dropwise over 10 minutes via syringe pump.-

Checkpoint: Maintain internal temperature < -70 °C.

-

Aging: Stir at -78 °C for 30–45 minutes. The solution typically turns light yellow.

-

-

Trapping: Add the electrophile (e.g., I

dissolved in THF, or neat DMF) dropwise. -

Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to 0 °C slowly.

-

Quench: Quench with saturated aqueous NH

Cl. Extract with EtOAc.

Data Summary: Electrophile Scope

| Electrophile | Product Type | Yield (Isolated) | Notes |

|---|

| I

Protocol B: Palladium-Catalyzed C-H Arylation (C5-Selective)

Mechanism: Due to the electron-deficient nature of the ring, standard oxidative addition/reductive elimination cycles are sluggish. The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, where a carbonate or pivalate base assists the Pd catalyst in breaking the acidic C5-H bond.

Materials

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: PPh

(10 mol%) or XPhos (for sterically hindered aryls) -

Base: Ag

CO -

Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Methodology

-

Mix: In a pressure vial, combine 1-(trifluoromethyl)-1H-pyrazole (1.0 equiv), Ar-I (1.2 equiv), Pd(OAc)

, Ligand, and Base. -

Solvation: Add 1,4-Dioxane (degassed).

-

Reaction: Seal the vial and heat to 100 °C for 16 hours.

-

Note: Ag

CO

-

-

Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify via column chromatography.

Protocol C: C4-Bromination (Pre-functionalization)

Direct C4 functionalization is difficult via C-H activation. The standard approach is radical bromination followed by cross-coupling.

Method:

-

Dissolve substrate in MeCN.

-

Add NBS (1.1 equiv).

-

Irradiate (visible light) or reflux (80 °C) for 4 hours.

-

Result: 4-Bromo-1-(trifluoromethyl)-1H-pyrazole.[1][2]

-

Application: This bromide is an excellent substrate for Negishi coupling (using R-ZnBr) to install alkyl/aryl groups at C4.

-

Workflow Visualization

Diagram 2: Decision Matrix for N-CF3 Pyrazole Derivatization

Caption: Operational workflow selecting between C5-direct functionalization and C4-halogenation/coupling sequences.

Troubleshooting & Expert Tips

-

N-CF

Instability: If you observe the formation of "N-H" pyrazole byproducts, your reaction conditions are too basic or too hot. The N-CF -

Regioselectivity Drift: In C-H activation, if you observe C4-arylation, it usually indicates a radical pathway rather than CMD. Ensure your Pd-catalyst cycle is active and air is excluded.

-

Solubility:

-CF

References

-

Synthesis and Reactivity of N-Trifluoromethyl Pyrazoles. Journal of Organic Chemistry. (2024). Describes the stability and initial synthesis of the ring, establishing the lability of the N-CF3 bond. Link

-

Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. (2020). Provides the foundational lithiation protocols for electron-deficient pyrazoles which are adaptable to N-CF3 analogs. Link

-

Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry. (2006). Establishes the thermodynamic vs. kinetic control in pyrazole lithiation, explaining the C5 preference. Link

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. (2010). Grounding reference for Pd-catalyzed cross-coupling involving trifluoromethylated species and functional group tolerance. Link

-

Accessing Trifluoromethylated SuFEx-able Pyrazole. RSC Advances. (2025). Demonstrates the latest "Click Chemistry" applications of 5-functionalized N-CF3 pyrazoles. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Trifluoromethyl)-1H-pyrazole Stability & Handling

Case ID: N-CF3-PYR-STABILITY Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 1-(trifluoromethyl)-1H-pyrazole . Before proceeding to the protocols, it is critical to address a common misconception regarding the stability of this moiety.

Unlike

However, "stable" is not "invincible." Hydrolysis can occur under specific forcing conditions (high temperature, strong nucleophiles) or during the synthesis phase involving unstable precursors. This guide addresses how to maintain integrity during synthesis, storage, and harsh reaction conditions.

Module 1: Critical Handling & Storage (FAQ)

Q1: My compound is decomposing on the shelf. Is it hydrolysis?

Diagnosis: Unlikely. If your isolated 1-(trifluoromethyl)-1H-pyrazole is decomposing, it is likely due to trace acid impurities or residual precursors , not spontaneous hydrolysis from air moisture.

The Science:

The precursor often used to synthesize this motif, trifluoromethylhydrazine (

Corrective Protocol:

-

Storage: Store neat oil/solid at -20°C under Argon.

-

Purification: Ensure a basic wash (sat.

) was performed during workup to remove acidic byproducts. -

Container: Use borosilicate glass or Teflon (PFA/FEP). Avoid standard soda-lime glass for long-term storage if trace HF is suspected.

Q2: Can I use aqueous bases in my cross-coupling reactions?

Answer: Yes, but with strict limits.

While

Mechanism of Failure:

Under forcing basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the

Recommended Base Compatibility Table:

| Base Strength | Example | Compatibility | Notes |

| Weak | Excellent | Safe for aqueous workups. | |

| Moderate | Good | Standard Suzuki/Buchwald conditions (up to 100°C). | |

| Strong | Caution | Avoid reflux. Monitor for | |

| Nucleophilic | Hydrazine, Piperidine | Poor | Risk of trans-amination/nucleophilic attack at |

Module 2: Synthesis & Reaction Optimization

Scenario: "I am synthesizing the core, but the yield is low due to 'hydrolysis'."

Root Cause: You are likely witnessing the decomposition of the intermediate , not the product. The formation of the

Workflow: Prevention of Hydrolytic Failure

Figure 1: Critical control points during the synthesis of N-trifluoromethyl pyrazoles. Note that moisture primarily impacts the reaction efficiency, not the stability of the final product.

Protocol: The "Rescue" Workup

If you suspect your reaction mixture is degrading:

-

Cool immediately to 0°C.

-

Dilute with

or -

Quench with Saturated

. Do not use water or strong acid.-

Why? Bicarbonate neutralizes any HF generated during the reaction without providing a high concentration of strong nucleophiles (

) that could attack the product.

-

Module 3: Troubleshooting Decomposition

Q3: My NMR shows a new peak at -60 ppm. Is this hydrolysis?

Analysis: The

-

Singlet at -60 ppm: Intact Product.

-

Doublet/Multiplet at -120 to -150 ppm: This is HF or metal-fluoride species (Decomposition confirmed).

-

Singlet at -55 ppm: Likely the

amine impurity if synthesis failed.

Q4: How do I remove the group intentionally?

Context: Users sometimes ask this to understand the limits of stability.

Method: To hydrolyze the bond, you must use conc.

-

Implication: If your experimental conditions are milder than "refluxing sulfuric acid," your compound is likely chemically stable.

Module 4: Mechanistic Insight

Understanding how the bond breaks allows you to prevent it. The decomposition is not a simple

Figure 2: Theoretical decomposition pathway. The reaction requires a strong nucleophile to overcome the stability provided by the aromatic pyrazole ring.

References

-

Chepliaka, H., et al. (2020).[2] "

-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry, 63(21), 13076–13089. Link -

Kovács, S., et al. (2024). "Synthesis of Diverse

-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry. Link -

Togni, A. (2012). "Electrophilic Trifluoromethylation." Chemical Reviews, 112(7). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 1-Trifluoromethylpyrazole and 3-Trifluoromethylpyrazole using NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural assignment of regioisomers is a cornerstone of rigorous scientific practice. The trifluoromethyl group, a ubiquitous substituent in modern pharmaceuticals, often introduces synthetic challenges that result in isomeric mixtures. Among these, the distinction between N-substituted and C-substituted trifluoromethylpyrazoles, specifically 1-trifluoromethylpyrazole and 3-trifluoromethylpyrazole, presents a common analytical hurdle. This guide provides an in-depth, technically-grounded comparison of how to leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy to definitively differentiate these two critical building blocks.

The Challenge: Subtle Differences, Significant Consequences

The Solution: A Multi-Nuclear NMR Approach

A comprehensive analysis using ¹H, ¹⁹F, and ¹³C NMR spectroscopy, supplemented by two-dimensional (2D) techniques, provides an unambiguous and self-validating system for isomer identification. The key lies in understanding how the position of the CF₃ group influences chemical shifts and, more importantly, through-bond scalar (J) couplings.

¹⁹F NMR: A First Pass, But Not the Final Word

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an excellent starting point. The chemical shift of the CF₃ group is highly sensitive to its electronic environment.

-

1-Trifluoromethylpyrazole: The CF₃ group is directly attached to a nitrogen atom of the pyrazole ring. This generally results in a ¹⁹F chemical shift that is slightly upfield compared to its C-substituted counterpart. Expect a singlet in the range of -54 to -60 ppm .[1]

-

3-Trifluoromethylpyrazole: With the CF₃ group attached to a carbon atom of the aromatic ring, the ¹⁹F signal typically appears in the range of -60 to -67 ppm .[2][3]

While these ranges are indicative, they can overlap depending on the solvent and the presence of other substituents. Therefore, ¹⁹F NMR alone is not sufficient for definitive assignment and should be used in conjunction with other NMR data.

¹H NMR: Unveiling the Electronic Influence

The ¹H NMR spectra of the parent pyrazole systems are relatively simple, but the chemical shifts of the ring protons provide valuable clues. The electron-withdrawing CF₃ group deshields adjacent protons.

-

1-Trifluoromethylpyrazole: The CF₃ group on N1 exerts a significant deshielding effect on the adjacent H5 proton.

-

3-Trifluoromethylpyrazole: The CF₃ group on C3 primarily deshields the H4 proton. The N-H proton signal will also be present, typically as a broad singlet.

The subtle differences in chemical shifts can be powerful indicators, but for unequivocal proof, we must turn to coupling information.

¹³C NMR and J-Coupling: The Definitive Fingerprint

The most decisive data for distinguishing between the two isomers comes from the ¹³C NMR spectrum, specifically the coupling between the carbon and fluorine atoms (J-coupling). The magnitude of these couplings is dependent on the number of bonds separating the coupled nuclei.

| Isomer | Key ¹³C Signal | Coupling Constant | Expected Chemical Shift (ppm) |

| 1-Trifluoromethylpyrazole | CF₃ | ¹J(C,F) ≈ 263 Hz (quartet) | ~118 |

| C5 | ³J(C,F) ≈ 2.5 Hz (quartet) | ~130-135 | |

| 3-Trifluoromethylpyrazole | CF₃ | ¹J(C,F) ≈ 270 Hz (quartet) | ~119 |

| C3 | ²J(C,F) ≈ 37-42 Hz (quartet) | ~140 | |

| C4 | ³J(C,F) ≈ 4 Hz (quartet) | ~105-110 |

Causality Behind the Coupling:

-

One-Bond Coupling (¹J): The direct, one-bond coupling between the CF₃ carbon and the fluorine atoms is very large and characteristic, typically around 260-270 Hz. This confirms the presence of the CF₃ group but does not differentiate the isomers.

-

Two-Bond Coupling (²J): This is the key diagnostic coupling . In 3-trifluoromethylpyrazole , the C3 carbon is two bonds away from the fluorine atoms, resulting in a significant and easily observable quartet splitting with a coupling constant of approximately 37-42 Hz.[2][3] In 1-trifluoromethylpyrazole , there are no carbons with a two-bond relationship to the fluorines, so this characteristic coupling will be absent.

-

Three-Bond Coupling (³J): In both isomers, three-bond couplings are observed between the fluorine atoms and other ring carbons (and protons). While present, these are smaller and less distinctive than the ²J(C,F) coupling in the 3-substituted isomer.

Advanced 2D NMR Techniques for Unambiguous Confirmation

For complex molecules or when 1D data is ambiguous, 2D NMR experiments provide definitive structural connections.

Heteronuclear Multiple Bond Correlation (HMBC): Mapping Long-Range Connections

HMBC spectroscopy detects long-range (typically 2-3 bond) correlations between protons and carbons. This is exceptionally powerful for placing the CF₃ group.

Diagram: HMBC Correlation Logic

Caption: Key HMBC correlations for isomer differentiation.

-

1-Trifluoromethylpyrazole: The CF₃ carbon will show a long-range correlation to the H5 proton (a four-bond coupling, ⁴J).

-

3-Trifluoromethylpyrazole: The CF₃ carbon will exhibit a strong correlation to the H4 proton (a three-bond coupling, ³J) and potentially a weaker correlation to the H5 proton (⁴J).[4][5][6][7] The presence of the strong ³J correlation is a clear indicator of the 3-substituted isomer.

Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Proximity

NOESY (and its rotating-frame equivalent, ROESY) detects correlations between nuclei that are close in space, regardless of their bonding connectivity. This is a powerful tool for confirming the regiochemistry.

Diagram: NOESY Proximity Logic

Caption: Diagnostic NOESY correlations based on spatial proximity.

-

1-Trifluoromethylpyrazole: A clear NOE cross-peak will be observed between the fluorine atoms of the CF₃ group and the H5 proton, as they are in close spatial proximity.

-

3-Trifluoromethylpyrazole: A strong NOE will be seen between the fluorine atoms of the CF₃ group and the H4 proton.[4][8]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps to acquire the necessary data for unambiguous isomer identification.

Diagram: Experimental Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. connectjournals.com [connectjournals.com]

A Comparative Guide to the Infrared Spectroscopy of the N-CF3 Group for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Among the various fluorinated motifs, the N-trifluoromethyl (N-CF3) group is gaining significant attention for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and pKa.[1] As this functional group becomes more prevalent in medicinal chemistry, a thorough understanding of its analytical signatures is crucial for researchers, scientists, and drug development professionals. Infrared (IR) spectroscopy, a powerful and accessible technique for functional group identification, offers a rapid means of characterizing molecules containing the N-CF3 moiety. This guide provides an in-depth analysis of the characteristic IR absorption bands of the N-CF3 group, a comparative study with other common nitrogen-containing functional groups, and a detailed protocol for acquiring high-quality IR spectra.

The Vibrational Signature of the N-CF3 Group: A Tale of Strong Absorptions

The trifluoromethyl group, due to the large mass of fluorine atoms and the high polarity of the C-F bond, gives rise to some of the most intense absorption bands in an IR spectrum. When attached to a nitrogen atom, the electronic environment influences the vibrational frequencies of the CF3 group, resulting in a characteristic spectral fingerprint.

The dominant features in the IR spectrum of an N-CF3 containing compound are the carbon-fluorine stretching vibrations. These are typically observed as multiple strong to very strong bands in the 1350-1100 cm⁻¹ region. This region is often complex due to the presence of both symmetric and asymmetric stretching modes of the CF3 group. The exact positions of these bands can be influenced by the nature of the molecule to which the N-CF3 group is attached.

In addition to the prominent C-F stretching bands, other vibrational modes associated with the N-CF3 group, such as deformation and rocking vibrations, also contribute to the overall spectrum, although these are generally weaker and can be found at lower wavenumbers.

A Comparative Analysis: Distinguishing the N-CF3 Group from its Nitrogen Counterparts

To truly appreciate the unique spectral characteristics of the N-CF3 group, a direct comparison with other common nitrogen-containing functional groups is essential. The following table summarizes the key IR absorption bands for the N-CF3 group alongside those for N-CH3, secondary amine (N-H), and amide groups.

| Functional Group | Key Vibrational Mode(s) | Characteristic Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N-CF3 | C-F Asymmetric & Symmetric Stretching | 1350 - 1100 | Strong to Very Strong | Often appears as multiple intense bands. |

| C-N Stretching | ~1100 - 1000 | Medium to Strong | Can sometimes be obscured by the strong C-F stretches. | |

| N-CH3 | C-H Asymmetric & Symmetric Stretching | 2975 - 2950 & 2870 - 2845 | Medium to Strong | |

| C-H Bending | 1475 - 1440 | Medium | ||

| C-N Stretching | 1250 - 1020 (aliphatic)[2] | Medium to Weak | Generally weaker than C-F stretches. | |

| Secondary Amine (N-H) | N-H Stretching | 3500 - 3300 | Medium, Sharp | A single band for secondary amines. |

| N-H Bending | 1650 - 1550 | Medium to Weak | Not always prominent. | |

| C-N Stretching | 1250 - 1020 (aliphatic)[2] | Medium to Weak | ||

| Amide (Secondary) | N-H Stretching | 3350 - 3100 | Strong | Often broad due to hydrogen bonding. |

| C=O Stretching (Amide I) | 1680 - 1630 | Strong | ||

| N-H Bending (Amide II) | 1570 - 1515 | Strong |

Key Differentiating Features:

-

The 1350-1100 cm⁻¹ Region: The most unambiguous indicator of an N-CF3 group is the presence of very strong and often multiple absorption bands in this region. While other functional groups like ethers and alcohols can show absorptions here, the intensity and sharpness of the N-CF3 bands are typically much greater.

-

Absence of N-H Stretching: Unlike primary and secondary amines and amides, compounds with a tertiary N-CF3 group will lack the characteristic N-H stretching bands in the 3500-3100 cm⁻¹ region.

-

Comparison with N-CH3: The replacement of a methyl group with a trifluoromethyl group leads to a dramatic shift in the dominant spectral features. The C-H stretching and bending vibrations of the N-CH3 group are replaced by the significantly more intense C-F stretching absorptions of the N-CF3 group.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of an N-CF3 Containing Compound

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of a solid or liquid sample containing an N-CF3 group using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method in modern laboratories.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of the N-CF3 containing compound.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Step-by-Step Methodology

-

Prepare the ATR Crystal:

-

Ensure the ATR crystal is clean and free from any previous sample residue.

-